Arborine

概要

説明

準備方法

合成経路と反応条件

アルボリンは、アントラニル酸とフェニルアラニンを含む一連の化学反応を経て合成することができます . 生合成は、フェニル酢酸とN-メチル-N-(フェニルアセチル)アントラニル酸を経由して進行します . 合成経路には、次のステップが含まれます。

縮合: アントラニル酸はフェニルアラニンと反応してフェニル酢酸を形成します。

メチル化: フェニル酢酸はメチル化を受け、N-メチル-N-(フェニルアセチル)アントラニル酸を生成します。

環化: 中間体は環化してアルボリンを形成します。

工業的生産方法

アルボリンの工業的生産には、Glycosmis pentaphyllaの葉から化合物を抽出することが含まれます . このプロセスには、次のものがあります。

化学反応の分析

反応の種類

アルボリンは、次のような様々な化学反応を受けます。

酸化: アルボリンは酸化されてキナゾロン誘導体を形成します。

還元: アルボリンの還元は、ジヒドロキナゾロン誘導体の形成につながります。

置換: アルボリンは様々な試薬との置換反応を受けて、異なる誘導体を形成します。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲン、ハロゲン化アルキル、酸塩化物などの試薬は、置換反応によく使用されます。

形成される主要な生成物

酸化: キナゾロン誘導体。

還元: ジヒドロキナゾロン誘導体。

置換: 様々な置換キナゾロン誘導体。

科学研究への応用

アルボリンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Arborine has a wide range of scientific research applications, including:

作用機序

アルボリンは、アセチルコリンの末梢作用を阻害することで作用し、血圧の低下につながります . この化合物は、ムスカリン性アセチルコリン受容体(mAChRs)と相互作用し、アセチルコリンの作用を阻害し、血管拡張と血圧の低下をもたらします . この機序により、アルボリンは降圧薬の開発のための潜在的な候補となっています。

類似化合物の比較

アルボリンは、その特異的な生物活性と化学構造により、キナゾリンアルカロイドの中でユニークな存在です。類似の化合物には、次のものがあります。

フォルクイノリン: Glycosmis種で見られる別のアルカロイドで、異なる生物活性を持っています.

アクリドン: 潜在的な抗癌作用を持つアルカロイドです.

カルバゾール: 抗菌作用と抗癌作用を持つアルカロイドです.

類似化合物との比較

Arborine is unique among quinazolone alkaloids due to its specific biological activities and chemical structure. Similar compounds include:

生物活性

Arborine, a compound isolated from the plant Glycosmis pentaphylla, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound is classified as a furoquinoline alkaloid, which is known for its diverse pharmacological effects. It is primarily derived from the biosynthetic pathways involving anthranilic acid and phenylalanine in Glycosmis arborea and related species. Research indicates that this compound exhibits potent antibacterial activity, especially against multidrug-resistant (MDR) strains of Staphylococcus aureus .

The antibacterial efficacy of this compound has been demonstrated through various studies. It disrupts bacterial cell integrity, leading to significant morphological changes such as cell shrinkage and membrane damage. The mechanism involves the leakage of intracellular proteins, which serves as an indicator of cell lysis upon treatment with this compound .

Case Studies

-

Study on MDR S. aureus :

- Objective : To evaluate the antibacterial effects of this compound against clinical isolates.

- Methodology : The study utilized standard methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

- Findings : this compound exhibited strong antibacterial activity with low MIC values, indicating its potential as an alternative treatment for infections caused by MDR strains .

- Comparative Study with Skimmianine :

Table 1: Antibacterial Efficacy of this compound Against MDR S. aureus

| Compound | MIC (mg/mL) | MBC (mg/mL) | Observed Morphological Changes |

|---|---|---|---|

| This compound | 0.5 | 1.0 | Cell shrinkage, uneven surfaces, membrane damage |

| Skimmianine | 0.75 | 1.5 | Similar changes observed |

Antioxidant Activity

In addition to its antibacterial properties, this compound also exhibits antioxidant activity. Studies have shown that extracts containing this compound can scavenge free radicals effectively, contributing to their potential therapeutic benefits in oxidative stress-related conditions .

特性

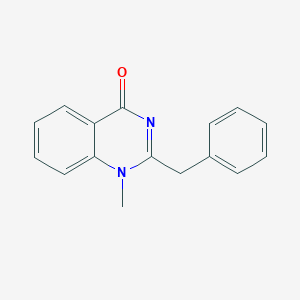

IUPAC Name |

2-benzyl-1-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPZRKIQCKKYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218856 | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6873-15-0 | |

| Record name | Arborine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6873-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arborine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JUH3HNWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

161 - 162 °C | |

| Record name | Arborine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of Arborine and what type of compound is it?

A1: this compound is a 4-quinazolone derivative and the primary alkaloid found in the leaves of the Indian plant Glycosmis arborea (Roxb.) DC., which belongs to the Rutaceae family. []

Q2: What have researchers discovered about the biosynthesis of this compound?

A2: Research has illuminated several key aspects of this compound biosynthesis within Glycosmis arborea. Labeling studies demonstrated that both anthranilic acid and phenylalanine are specifically incorporated into the this compound structure. [] Interestingly, the N-methyl group of this compound originates from methionine, suggesting that anthranilic acid undergoes methylation before combining with phenylalanine during this compound formation. [] While the N-1 atom of this compound is derived from the nitrogen of anthranilic acid, the aliphatic side chain of phenylalanine, excluding the carboxyl group, is integrated into the this compound molecule. [] This excludes phenylacetic acid as a direct precursor to this compound.

Q3: Have any synthetic routes to this compound been developed?

A3: Yes, novel syntheses for this compound and structurally similar 4(1H)-quinazolinones have been achieved. One approach involves using N-methylanthranilic acid amide and specific aldehydes in an intramolecular Mannich reaction to create acylaminals, which are then transformed into the target 4(1H)-quinazolinones. [, ]

Q4: Are there any interesting findings regarding the enzymatic activity related to this compound formation?

A4: Surprisingly, the enzymatic conversion of the this compound precursor, N-methyl-N-phenyl-[14CO-CH2]acetylanthranilamide, was observed not only in Glycosmis arborea but also in pea plants. [] This suggests that the enzyme or enzymatic system responsible for the final ring closure step in this compound biosynthesis is likely unspecific and broadly distributed across plant species.

Q5: Where can I find additional information about the chemistry of this compound?

A5: For a deeper exploration of this compound's chemistry, you can refer to the research article "Chemistry of this compound". []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。